N2-Methylpyrimidine-2,4,5,6-tetraamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-Methylpyrimidine-2,4,5,6-tetraamine is an organic compound with the molecular formula C5H10N6 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine This compound is characterized by the presence of four amino groups attached to the pyrimidine ring, along with a methyl group at the N2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Methylpyrimidine-2,4,5,6-tetraamine typically involves the following steps:
Starting Material: The synthesis begins with pyrimidine as the starting material.
Nitration: Pyrimidine undergoes nitration to introduce nitro groups at specific positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Methylation: The final step involves the methylation of the N2 position using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow reactors and batch reactors, where reaction parameters such as temperature, pressure, and reaction time are carefully controlled.
Chemical Reactions Analysis
Types of Reactions
N2-Methylpyrimidine-2,4,5,6-tetraamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be further reduced to form more reduced derivatives.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidine derivatives.
Scientific Research Applications
N2-Methylpyrimidine-2,4,5,6-tetraamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of antitumor drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N2-Methylpyrimidine-2,4,5,6-tetraamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in DNA replication, leading to its potential use as an anticancer agent. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4,5,6-Tetraaminopyrimidine: Similar structure but lacks the methyl group at the N2 position.
2,4-Diaminopyrimidine: Contains only two amino groups.
2,4,6-Triaminopyrimidine: Contains three amino groups.
Uniqueness
N2-Methylpyrimidine-2,4,5,6-tetraamine is unique due to the presence of four amino groups and a methyl group at the N2 position. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C5H10N6 |
---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
2-N-methylpyrimidine-2,4,5,6-tetramine |
InChI |
InChI=1S/C5H10N6/c1-9-5-10-3(7)2(6)4(8)11-5/h6H2,1H3,(H5,7,8,9,10,11) |
InChI Key |
BOKFVQGTYYPZKJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=C(C(=N1)N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.